molecular formula C10H17N3O4 B12928120 5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione CAS No. 6329-34-6

5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12928120
CAS No.: 6329-34-6
M. Wt: 243.26 g/mol
InChI Key: VFFUFPXQNDSVEG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyrimidine backbone and substituent positions. The parent structure is pyrimidine-2,4(1H,3H)-dione , a bicyclic system with keto groups at positions 2 and 4. The substituents are as follows:

  • An ethyl(2-hydroxyethyl)amino group at position 5.
  • A 2-hydroxyethyl group at position 3.

The numerical locants prioritize the lowest possible numbering for substituents, ensuring systematic accuracy. Constitutional isomerism arises from alternative arrangements of the amino and hydroxyethyl groups. For instance, swapping the ethyl and hydroxyethyl moieties on the amino group could generate isomers, though such variants remain undocumented in current literature.

Molecular Formula and Structural Validation Through Spectroscopic Techniques

Molecular Formula and Weight

The molecular formula C₁₀H₁₇N₃O₄ (molecular weight: 243.26 g/mol) reflects the compound’s composition. This contrasts with simpler pyrimidine derivatives, such as 5-[(2-hydroxyethyl)amino]-2,4(1H,3H)-pyrimidinedione (C₆H₉N₃O₃, 171.16 g/mol), highlighting the impact of additional substituents on molecular complexity.

Table 1: Comparative Molecular Formulas of Pyrimidine-2,4-dione Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol)
Target Compound C₁₀H₁₇N₃O₄ 243.26
5-[(2-Hydroxyethyl)amino]-2,4(1H,3H)-pyrimidinedione C₆H₉N₃O₃ 171.16
5-{[(2-Hydroxyethyl)amino]methyl}-2,4(1H,3H)-pyrimidinedione C₇H₁₂N₃O₃ 198.19

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : Proton NMR would resolve signals for the ethyl (δ ~1.2 ppm, triplet), hydroxyethyl (δ ~3.6 ppm, multiplet), and pyrimidine ring protons (δ ~5.5–6.5 ppm).
  • Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl groups (ν ~1700 cm⁻¹), hydroxyl groups (ν ~3300 cm⁻¹), and amine groups (ν ~1600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : Electron ionization would produce a molecular ion peak at m/z 243, with fragments corresponding to loss of hydroxyethyl (–C₂H₅O, m/z 198) and ethylamine (–C₂H₇N, m/z 186).

Comparative Analysis with Related Pyrimidine-2,4-dione Derivatives

Substituent Effects on Properties

The target compound’s dual hydroxyethyl and ethylamino substituents distinguish it from analogs:

  • Solubility : The hydroxyethyl groups enhance hydrophilicity compared to non-polar derivatives like 5-aminouracil .
  • Reactivity : The ethylamino group may participate in nucleophilic reactions, whereas simpler amines in analogs like 5-[(2-hydroxyethyl)amino]-2,4(1H,3H)-pyrimidinedione exhibit reduced steric hindrance.
Table 2: Functional Group Comparison Across Pyrimidine-2,4-dione Derivatives
Compound Name Key Substituents Functional Groups Present
Target Compound 5-ethyl(2-hydroxyethyl)amino, 3-hydroxyethyl Amine, hydroxyl, carbonyl
5-{[(2-Hydroxyethyl)amino]methyl}-2,4(1H,3H)-pyrimidinedione 5-(hydroxyethylamino)methyl Amine, hydroxyl, carbonyl
5-Amino-1-ethyl-3-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 5-amino, 3-hydroxyethyl Amine, hydroxyl, carbonyl

Structural Implications for Applications

The target compound’s branched substituents suggest unique interactions in biological systems, potentially enhancing binding affinity compared to linear analogs. For example, the ethyl group may confer lipid solubility, facilitating membrane permeability in pharmaceutical contexts.

Properties

CAS No.

6329-34-6

Molecular Formula

C10H17N3O4

Molecular Weight

243.26 g/mol

IUPAC Name

5-[ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H17N3O4/c1-2-12(3-5-14)8-7-11-10(17)13(4-6-15)9(8)16/h7,14-15H,2-6H2,1H3,(H,11,17)

InChI Key

VFFUFPXQNDSVEG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CNC(=O)N(C1=O)CCO

Origin of Product

United States

Preparation Methods

Common Synthetic Routes

  • Nucleophilic Substitution on 5-Halopyrimidine Derivatives : Starting from 5-halogenated pyrimidine-2,4-dione derivatives, the halogen is displaced by ethyl(2-hydroxyethyl)amine under controlled conditions. This method allows selective substitution at position 5 while preserving other functional groups.

  • Reductive Amination or Condensation : Condensation of 5-formylpyrimidine-2,4-dione derivatives with ethyl(2-hydroxyethyl)amine followed by reduction can yield the target compound. This approach leverages the aldehyde functionality at position 5 for amine addition.

  • Direct Amination of 5-(2-hydroxyethyl)pyrimidine-2,4-dione : The compound 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can be further aminated with ethylamine or ethyl(2-hydroxyethyl)amine to introduce the ethyl(2-hydroxyethyl)amino group.

Reaction Conditions

  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility of reactants.

  • Temperature : Moderate heating (50–100 °C) is typically employed to facilitate substitution without decomposing sensitive groups.

  • Catalysts/Base : Mild bases like triethylamine or potassium carbonate are used to neutralize generated acids and promote nucleophilic attack.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield (%) Notes
1 5-Chloropyrimidine-2,4(1H,3H)-dione + ethyl(2-hydroxyethyl)amine, DMF, 80 °C, 6 h Nucleophilic substitution of chlorine by ethyl(2-hydroxyethyl)amine 75–85 Reaction monitored by TLC; base added to neutralize HCl
2 Product from Step 1 + 2-hydroxyethyl bromide, K2CO3, acetone, reflux 8 h Alkylation at position 3 to introduce hydroxyethyl group 70–80 Purification by recrystallization or chromatography
3 Purification Column chromatography or recrystallization Final purity >98% by HPLC

Research Findings and Optimization

  • Yield Optimization : Studies indicate that controlling the molar ratio of amine to halopyrimidine and reaction temperature is critical to maximize yield and minimize side reactions such as over-alkylation or hydrolysis.

  • Purity and Characterization : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of the synthesized compound. The presence of both hydroxyethyl and ethyl groups is verified by characteristic chemical shifts and integration patterns.

  • Alternative Methods : Some research explores microwave-assisted synthesis to reduce reaction times and improve yields, achieving comparable purity with shorter reaction durations.

Comparative Data Table of Related Pyrimidine Derivatives Preparation

Compound Name Key Substituents Preparation Method Yield Range (%) Unique Synthetic Challenges
5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione Hydroxyethyl at position 5 Direct alkylation of uracil derivatives 70–85 Selective mono-substitution
5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione Two hydroxyethyl groups on amino N Nucleophilic substitution with bis(2-hydroxyethyl)amine 65–80 Controlling bis-substitution
5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione Ethyl and hydroxyethyl on amino N, hydroxyethyl at position 3 Stepwise nucleophilic substitution and alkylation 70–85 Regioselectivity and functional group compatibility

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The hydroxyethyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Structural Features Key Differences
5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione C₉H₁₅N₃O₄ Ethyl and hydroxyethyl substituents at positions 3 and 5 Dual hydroxyethyl groups enhance polarity and hydrogen-bonding capacity .
5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione (CAS 936-70-9) C₅H₆N₂O₃ Hydroxymethyl group at position 5 Lacks ethylamino substitution; simpler structure with lower molecular weight .
1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione (CAS 139122-19-3) C₆H₈N₂O₃ Single hydroxyethyl group at position 1 Positional isomerism reduces steric hindrance compared to the target compound .
5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 55476-37-4) C₈H₁₃N₃O₄ Bis(2-hydroxyethyl)amino group at position 5 Increased hydrophilicity but reduced alkyl chain flexibility .
5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 23935-66-2) C₇H₁₀N₂O₃ Hydroxyethyl at position 5 and methyl at position 6 Methyl group enhances lipophilicity; altered substitution pattern .

Key Findings from Research

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for related pyrimidine-diones, such as 5-(2-hydroxyethyl)pyrimidine-2,4-dione (), which involves hydroxyethylation of pyrimidine precursors under alkaline conditions .
  • Ethyl and hydroxyethyl groups are introduced via nucleophilic substitution or alkylation, as seen in 5-(2-acetoxyethyl)-2,4-dimethoxypyrimidine () .

5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione () demonstrates anticancer activity via hydrogen-bonded crystal structures, highlighting the role of hydroxyethyl groups in stabilizing bioactive conformations .

Pharmacological Implications: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives () inhibit eEF-2K, a kinase involved in cancer progression. The target compound’s ethyl and hydroxyethyl groups may similarly modulate kinase interactions but require validation . 5-((2-aminothiazol-5-yl)(phenyl)amino)pyrimidin-4(3H)-one () exhibits anti-inflammatory properties, suggesting that the target compound’s hydroxyethyl groups could enhance solubility for therapeutic use .

Data Tables and Comparative Analysis

Table 2: Physicochemical and Pharmacological Properties

Property Target Compound 5-(Hydroxymethyl)pyrimidine-2,4-dione 5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4-dione
Molecular Weight (g/mol) 229.23 142.11 215.21
Hydrogen Bond Donors 3 (2 OH, 1 NH) 2 (1 OH, 1 NH) 3 (2 OH, 1 NH)
LogP (Predicted) -0.5 (moderately hydrophilic) -1.2 (highly hydrophilic) -0.8
Reported Bioactivity Not yet characterized Antimicrobial Kinase inhibition (hypothesized)

Biological Activity

5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 6329-34-6, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H17N3O4
  • Molecular Weight : 243.26 g/mol
  • Density : 1.36 g/cm³
  • Solubility : Information on solubility is limited but is critical for understanding bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may exhibit antiviral properties and potential effects on cellular signaling pathways.

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds can have significant antiviral effects. For instance:

  • Inhibition of HIV : Some pyrimidine derivatives have demonstrated potent anti-HIV activity, with EC50 values in the low micromolar range, indicating their potential as therapeutic agents against viral infections .
  • Mechanistic Insights : The inhibition of viral replication is often linked to the interference with viral polymerases or proteases, crucial for viral lifecycle progression.

Biological Activity Data

Activity TypeMeasurementReference
Anti-HIV EC503.98 μM
Cytotoxicity CC50>105.25 therapeutic index
Inhibition of TMVEC50 = 58.7 μg/mL

Case Studies and Research Findings

  • Study on Antiviral Efficacy :
    A study published in MDPI explored the antiviral properties of various N-heterocycles, including derivatives similar to 5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione. The findings indicated that specific modifications in the pyrimidine structure could enhance antiviral potency against HIV and other viruses .
  • Cell Line Studies :
    In vitro studies using human T-lymphocyte cell lines have shown that compounds with similar structures can significantly reduce viral loads and improve cell viability compared to untreated controls. This highlights the therapeutic potential of such compounds in managing viral infections .
  • Comparative Analysis :
    A comparative analysis of various pyrimidine derivatives revealed that those with ethyl substitutions exhibited improved biological activity. The modifications at the N-3 position were particularly noted for enhancing interaction with viral targets .

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